

Technical Guide: (4-Methoxyphenyl)acetonitrile

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Compound of Interest

Compound Name: *Bis(4-methoxyphenyl)acetonitrile*

Cat. No.: *B3055013*

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of (4-methoxyphenyl)acetonitrile, a significant chemical intermediate in the pharmaceutical and agrochemical industries. The initial request specified "**Bis(4-methoxyphenyl)acetonitrile**"; however, a thorough search of chemical databases and scientific literature indicates a lack of readily available information and a specific CAS number for a di-substituted compound under this name. The most likely intended compound, or a closely related and well-documented alternative, is (4-methoxyphenyl)acetonitrile (CAS No. 104-47-2), which features a single 4-methoxyphenyl group. This guide will, therefore, focus on this mono-substituted arylacetonitrile, providing comprehensive data on its properties, synthesis, and applications.

(4-Methoxyphenyl)acetonitrile, also known as 4-methoxybenzyl cyanide, is an organic compound that plays a crucial role as a building block in the synthesis of various more complex molecules.^{[1][2]} Its chemical structure, consisting of a p-methoxyphenyl group attached to an acetonitrile moiety, makes it a versatile reagent in organic synthesis.^[1]

Chemical and Physical Properties

A summary of the key quantitative data for (4-methoxyphenyl)acetonitrile is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	104-47-2	[1][2]
Molecular Formula	C ₉ H ₉ NO	[1]
Molecular Weight	147.17 g/mol	
Appearance	Clear colorless to slightly yellow liquid	[2]
Boiling Point	286-287 °C	
Density	1.085 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.531	
Flash Point	117 °C	
Solubility	Soluble in organic solvents	[1]

Experimental Protocols

The synthesis of (4-methoxyphenyl)acetonitrile can be achieved through various methods. A common and well-established laboratory-scale synthesis involves the reaction of anisyl chloride with sodium cyanide. Below is a detailed methodology adapted from established organic synthesis procedures.

Synthesis of (4-Methoxyphenyl)acetonitrile from Anisyl Alcohol

This two-step synthesis first converts anisyl alcohol to anisyl chloride, which is then cyanated to yield the final product.

Step 1: Preparation of Anisyl Chloride

- In a 1-liter flask equipped with a paddle-blade stirrer, combine 138 g (1 mole) of anisyl alcohol and 248 ml of concentrated hydrochloric acid.
- Stir the mixture vigorously for 15 minutes.

- Transfer the contents to a separatory funnel and separate the lower layer, which is the anisyl chloride.
- Dry the anisyl chloride over 20 g of granular calcium chloride for approximately 30 minutes.
- Filter the mixture to remove the drying agent.

Step 2: Cyanation of Anisyl Chloride

- In a 2-liter three-necked round-bottomed flask, fitted with an efficient sealed stirrer and a reflux condenser with a drying tube, place the dried anisyl chloride from Step 1.
- Add 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.
- Heat the heterogeneous reaction mixture to reflux with vigorous stirring for 16-20 hours.
- After the reaction is complete, cool the mixture and filter it with suction.
- Wash the solid on the filter with 200 ml of acetone and discard the solid.
- Combine the filtrates and distill to remove the acetone.
- Take up the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water.
- Dry the benzene solution over anhydrous sodium sulfate for about 15 minutes.
- Remove the solvent by distillation under reduced pressure.
- The resulting crude p-methoxyphenylacetonitrile can be purified by vacuum distillation.

Applications in Drug Development

(4-Methoxyphenyl)acetonitrile is a key intermediate in the synthesis of several pharmaceutical compounds.^[3] Its utility in drug development is primarily as a precursor for more complex active pharmaceutical ingredients (APIs).

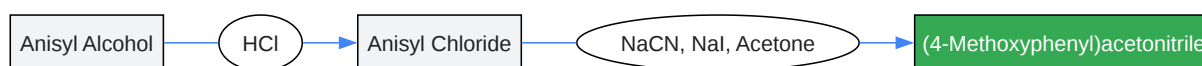
One of the most notable applications is in the synthesis of Venlafaxine, an antidepressant medication.[3] The synthesis of Venlafaxine often involves a multi-step process where (4-methoxyphenyl)acetonitrile is a crucial starting material. It is also used in the preparation of Tyramine.[3]

Furthermore, derivatives of (4-methoxyphenyl)acetonitrile have been investigated for their potential biological activities. For instance, it has been used as a starting reagent in the synthesis of certain thiazolidine-4,5-dione derivatives which have shown antibiotic activity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (4-methoxyphenyl)acetonitrile from anisyl alcohol, as described in the experimental protocol.



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Caption: Synthesis of (4-methoxyphenyl)acetonitrile.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with (4-methoxyphenyl)acetonitrile. While the initially requested "**Bis(4-methoxyphenyl)acetonitrile**" remains an obscure compound, the provided information on its mono-substituted analogue offers a valuable and practical resource for laboratory and industrial applications.

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